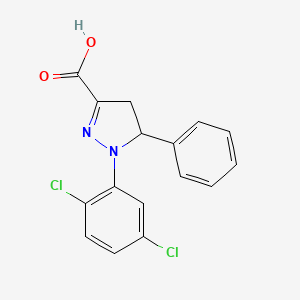

1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a carboxylic acid group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 2,5-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding esters or amides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies on similar structures have indicated that modifications to the pyrazole ring can enhance selectivity against tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in cancer progression. The inhibition constants (KIs) for some derivatives have been reported in the range of subnanomolar levels, demonstrating potent activity against these targets .

| Compound | CA IX KI (nM) | CA XII KI (nM) |

|---|---|---|

| 1 | 1.3 | 0.62 |

| 2 | 7.7 | 1.2 |

| 3 | 36.2 | 8.2 |

This table illustrates the varying potency of different derivatives against specific carbonic anhydrase isoforms.

1.2 Anti-inflammatory Properties

Pyrazole derivatives have also been studied for their anti-inflammatory effects. Compounds similar to 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid have shown potential in inhibiting inflammatory pathways by modulating cytokine release and reducing oxidative stress .

Agricultural Applications

2.1 Herbicidal Activity

The pyrazole scaffold is known for its herbicidal properties. Research indicates that certain pyrazole derivatives can effectively inhibit the growth of various weed species while being less toxic to crops . This selectivity makes them valuable in developing new herbicides that minimize environmental impact.

2.2 Plant Growth Regulators

Some studies suggest that pyrazole compounds can act as plant growth regulators, promoting growth and enhancing yield in agricultural settings . This application is particularly relevant in sustainable agriculture where chemical inputs are minimized.

Material Science

3.1 Development of Functional Materials

The unique electronic properties of pyrazole compounds allow them to be utilized in the development of functional materials such as sensors and organic semiconductors. The incorporation of halogenated phenyl groups enhances the electronic characteristics, making these materials suitable for applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Biological Activity

1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific pyrazole derivative, supported by various studies and findings.

The molecular formula of this compound is C19H16Cl2N2O2 with a molecular weight of approximately 375.25 g/mol. The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group, contributing to its biological properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory effects. For instance, compounds similar to 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that pyrazole derivatives can exhibit significant activity against E. coli, S. aureus, and Klebsiella pneumoniae. For example, modifications in the side chains of pyrazole structures have resulted in enhanced antibacterial activity .

3. Anticancer Potential

The anticancer efficacy of pyrazole derivatives is well-documented. Compounds similar to the one have been synthesized and tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Up to 85% inhibition of TNF-α | |

| Antimicrobial | Active against E. coli, S. aureus | |

| Anticancer | Significant cytotoxicity |

Case Study: Anti-inflammatory Mechanism

In a detailed study on the anti-inflammatory effects of pyrazole derivatives, researchers synthesized various analogs and tested their ability to inhibit inflammatory mediators in vitro. The results indicated that certain structural modifications significantly increased the inhibitory potency against cytokines involved in inflammatory responses .

Case Study: Antimicrobial Efficacy

Another study focused on the synthesis of novel pyrazole derivatives and their antimicrobial testing against clinical isolates of bacteria. The results showed that specific modifications led to enhanced activity against resistant strains, highlighting the potential for developing new antibacterial agents from this class of compounds .

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c17-11-6-7-12(18)15(8-11)20-14(9-13(19-20)16(21)22)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEFJDDWAXNMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.